molecular formula C18H21ClN2O3 B8122557 (S)-tert-butyl 3-((3-chloroisoquinolin-1-yl)oxy)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-((3-chloroisoquinolin-1-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B8122557
M. Wt: 348.8 g/mol
InChI Key: FBHNKYKJLBBWPG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3-((3-chloroisoquinolin-1-yl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structure Analysis :

    • A study reported the successful synthesis of a related compound, achieving high enantioselectivity and overall yield, which is significant for pharmaceutical applications (Chung et al., 2005).
    • The structure of (S)-tert-butyl 3-((3-chloroisoquinolin-1-yl)oxy)pyrrolidine-1-carboxylate was determined, providing insights into the chemical reaction mechanisms involved in its formation (Dazie et al., 2017).
    • The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, a structure relevant in medicinal chemistry (Weber et al., 1995).
  • Chemical Transformations and Reactivity :

    • Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was used in chemical transformations, showcasing its versatility in synthetic applications (Moskalenko & Boev, 2014).
  • Pharmaceutical Applications :

    • A novel inhibitor of B-Raf kinase was synthesized, which could be used in clinical trials, demonstrating the compound's potential in drug development (Denni-Dischert et al., 2006).
  • Stability and Storage :

    • The compound was found to be stable and can be stored at room temperature for over a year, indicating good shelf life and practicality for long-term use in research and development (Saito & Takahata, 2009).

properties

IUPAC Name

tert-butyl (3S)-3-(3-chloroisoquinolin-1-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(22)21-9-8-13(11-21)23-16-14-7-5-4-6-12(14)10-15(19)20-16/h4-7,10,13H,8-9,11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHNKYKJLBBWPG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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